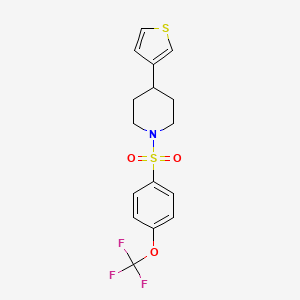

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-thiophen-3-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-14-1-3-15(4-2-14)25(21,22)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKHURLJVGMREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives.

The final step involves the sulfonylation of the piperidine ring with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions, typically using a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent quality and yield. The process would also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives with reduced functional groups.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on key substitutions:

Key Comparisons

N-Substituent Effects :

- The 4-trifluoromethoxyphenyl sulfonyl group in the target compound replaces bulkier substituents like adamantyl, improving metabolic stability while retaining potency . This contrasts with acylated piperidine derivatives, which may exhibit faster clearance due to esterase susceptibility.

- In MMP inhibitors, sulfonyl groups on piperidine or tetrahydropyran cores are critical for zinc-binding and selectivity. For example, trifluoromethoxy groups enhance target affinity compared to methoxy or nitro substituents .

C4-Substituent Impact: The thiophen-3-yl group provides distinct electronic and steric properties compared to phenyl or pyridinyl substituents. In contrast, phenoxy-linked sulfonyl groups (e.g., in ’s compound) introduce conformational rigidity, which might reduce off-target effects but limit solubility .

Metabolic Stability: The trifluoromethoxy group is a metabolically stable bioisostere for labile groups like methoxy or methyl. This substitution reduces oxidative dealkylation, a common pathway for drug clearance .

Target Selectivity :

- Piperidine-based sulfonamides often exhibit MMP-1 sparing activity (critical for avoiding musculoskeletal side effects), whereas tetrahydropyran derivatives may show broader MMP inhibition profiles .

- The thiophene substituent in the target compound could confer selectivity for specific isoforms of sEH or kinases, though further studies are needed .

Research Findings and Data Highlights

- Potency: N-Sulfonyl piperidine derivatives (e.g., from ) show IC50 values in the low nanomolar range for sEH inhibition, outperforming N-acyl analogues by 10–100-fold .

- Synthetic Feasibility : The trifluoromethoxyphenyl sulfonyl group is synthetically accessible via nucleophilic substitution or Ullmann coupling, enabling scalable production .

Biological Activity

The compound 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Synthesis

The structure of the compound consists of a piperidine ring substituted with a thiophene and a trifluoromethoxy phenyl sulfonyl group. This unique combination suggests a diverse range of potential interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine | Salmonella typhi | 2.14 µM |

| Similar Piperidine Derivative | Staphylococcus aureus | 6.28 µM |

The antibacterial activity of related compounds indicates that the sulfonamide functionality plays a crucial role in inhibiting bacterial growth, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its ability to inhibit:

- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.

- Urease : Linked to the treatment of urinary infections.

In a comparative study, several derivatives showed strong inhibitory effects:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine | AChE | 1.21 |

| Piperidine Derivative X | Urease | 2.14 |

These findings suggest that the compound may serve as a lead in developing new therapeutics targeting these enzymes .

Anti-inflammatory and Anticancer Activities

Compounds similar to this piperidine derivative have also been investigated for anti-inflammatory and anticancer activities. The presence of the sulfonamide group is associated with reduced inflammation and tumor growth in various models:

- Anti-inflammatory Studies : Compounds were tested in vitro and showed significant inhibition of pro-inflammatory cytokines.

- Anticancer Activity : In vitro assays indicated that certain analogs inhibited cancer cell proliferation effectively.

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent study synthesized a series of piperidine derivatives, including our compound, which were screened against multiple bacterial strains. The results showed that the compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent . -

Inhibition Assay for Urease :

In another study focusing on urease inhibitors, the compound demonstrated significant activity compared to standard drugs, indicating its potential utility in treating conditions associated with urease-producing bacteria .

Q & A

Q. What are the optimal synthetic routes for 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine?

Methodological Answer:

- Multi-step synthesis : Begin with piperidine derivatives functionalized with sulfonyl groups (e.g., 4-(trifluoromethoxy)phenylsulfonyl chloride) and couple with thiophene moieties via nucleophilic substitution or cross-coupling reactions. Use solvents like dichloromethane or DMF under inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%). Monitor intermediates via TLC .

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction temperature (0–25°C) to minimize side products like disubstituted piperidines .

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolve the chair conformation of the piperidine ring and dihedral angles between aromatic groups (e.g., thiophene and trifluoromethoxyphenyl). Compare with reported analogs (e.g., [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate) .

- Spectroscopy :

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to resolve racemic mixtures. Compare activity of (R)- and (S)-enantiomers in receptor-binding assays .

- Case study : Paroxetine derivatives show that the (3S,4R)-configuration enhances serotonin reuptake inhibition. Apply similar stereochemical analysis to assess interactions with neurological targets .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for metabolic stability (e.g., liver microsome incubation).

- Data normalization : Compare IC₅₀ values relative to positive controls (e.g., paroxetine for SSRIs) and account for enantiomeric purity (>98% for reproducible results) .

- Meta-analysis : Aggregate data from structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) to identify trends in substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to serotonin transporters (PDB: 5I6X). Focus on sulfonyl and trifluoromethoxy groups for hydrophobic interactions .

- MD simulations : Simulate ligand-receptor stability over 100 ns (GROMACS) to assess piperidine ring flexibility and solvent accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.